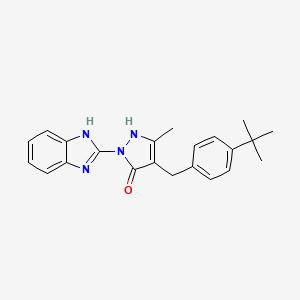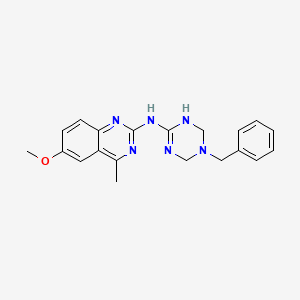
1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.
Substitution: Various substituents can be introduced or replaced on the benzimidazole or pyrazole rings, leading to derivatives with different properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique properties may find applications in materials science and catalysis.
Mechanism of Action
The mechanism by which 1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzimidazole and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar compounds include other benzimidazole and pyrazole derivatives, such as:
- 1H-benzimidazole-2-yl-4-benzyl-3-methyl-1H-pyrazol-5-ol
- 1H-benzimidazole-2-yl-4-(4-methylbenzyl)-3-methyl-1H-pyrazol-5-ol
Compared to these compounds, 1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C22H24N4O |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-[(4-tert-butylphenyl)methyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H24N4O/c1-14-17(13-15-9-11-16(12-10-15)22(2,3)4)20(27)26(25-14)21-23-18-7-5-6-8-19(18)24-21/h5-12,25H,13H2,1-4H3,(H,23,24) |
InChI Key |
MDNSHYJQDYTGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11190966.png)
![5-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11190969.png)

![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B11190974.png)
![9-(3,4-dimethoxyphenyl)-4-(3-methoxypropyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11190976.png)
![3-methoxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B11190978.png)
![2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190981.png)
![7-fluoro-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide](/img/structure/B11190987.png)
![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate](/img/structure/B11190997.png)
![7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11191005.png)
![Diethyl 5',5'-dimethyl-6'-propyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B11191015.png)
![6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one](/img/structure/B11191020.png)
![[5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone](/img/structure/B11191042.png)
![N-Cyclopropyl-N-(2-{4-[6-(3-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-3-methylbutanamide](/img/structure/B11191054.png)
